molecular formula C11H11NO2S B2502265 N-(naphthalen-1-yl)methanesulfonamide CAS No. 53715-52-9

N-(naphthalen-1-yl)methanesulfonamide

Cat. No. B2502265
CAS RN: 53715-52-9
M. Wt: 221.27
InChI Key: FSFJVGSCNHVIEZ-UHFFFAOYSA-N
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Description

“N-(naphthalen-1-yl)methanesulfonamide” is a chemical compound with the molecular formula C11H11NO2S . It is also known by registry numbers ZINC000000093595 .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods . The density functional theory (DFT) method is used to obtain the optimized structure .


Chemical Reactions Analysis

The colorimetric sensing behavior of a related compound, N-(cyano(naphthalen-1-yl)methyl)benzamide, was attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism based on UV-Vis and NMR titration experiments in conjunction with density functional theory (DFT) calculations .

Scientific Research Applications

1. Catalytic Applications

Naphthalene derivatives, including compounds similar to N-(naphthalen-1-yl)methanesulfonamide, have been studied for their role in catalysis. For instance, the steam reforming of methane over nickel-based catalysts was adversely affected by the presence of naphthalene, emphasizing its potential impact in catalytic processes (Laprune et al., 2017).

2. Material Science and Supramolecular Chemistry

Naphthalene diimides (NDIs), which share structural similarities with this compound, find extensive applications in supramolecular chemistry, sensors, and material science. They are used in host-guest complexes for molecular switching devices, ion-channels, and catalysis through anion-π interactions, showcasing their diverse applicability (Kobaisi et al., 2016).

3. Energy Production and Environmental Impact

Studies on the hydrogasification of naphthalene and its derivatives have provided insights into methane production and the environmental impact of aromatic compounds. These studies are crucial for understanding the chemical pathways in energy production and environmental pollution control (Nelson & Hüttinger, 1986).

4. Medicinal Chemistry and Bioimaging

In medicinal chemistry, naphthalene sulfonamide derivatives have been explored for their inhibitory effects on various enzymes, contributing to potential therapeutic applications. Additionally, their role in bioimaging and diagnostic procedures has been researched, demonstrating their utility in medical science (Akbaba et al., 2014).

5. Photophysical Studies

Naphthalene-based compounds, including sulfonamides, have been extensively studied for their photophysical properties. This research is pivotal in developing sensors, molecular probes, and materials with specific optical properties (Cerezo et al., 2001).

Mechanism of Action

While the exact mechanism of action for “N-(naphthalen-1-yl)methanesulfonamide” is not available, a related compound, N-(naphthalen-1-yl)phenazine-1-carboxamide (NNPCN), has been studied for its inhibitory effects on Rhizoctonia solani . The mechanism of inhibition may be related to the cell wall structure, cell membrane damage, antioxidant activity, and metabolism .

properties

IUPAC Name

N-naphthalen-1-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-15(13,14)12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFJVGSCNHVIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53715-52-9
Record name N-(1-NAPHTHYL)METHANESULFONAMIDE
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